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molecular formula C6H6INO B8703399 (3-Iodopyridin-4-yl)methanol CAS No. 38749-97-2

(3-Iodopyridin-4-yl)methanol

Cat. No. B8703399
M. Wt: 235.02 g/mol
InChI Key: BKTUQJGMSNKMCE-UHFFFAOYSA-N
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Patent
US07378426B2

Procedure details

Compound 24A (142 mg, 33%) was prepared from 3-iodo-isonicotinic acid hydrochloride (522 mg, 1.83 mmol) ) using a procedure similar to the synthesis of 1A. HPLC Rt=0.34 min.
Name
3-iodo-isonicotinic acid hydrochloride
Quantity
522 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
Cl.[I:2][C:3]1[CH:11]=[N:10][CH:9]=[CH:8][C:4]=1[C:5](O)=[O:6].ClC1C(CO)=CC(F)=C(Cl)N=1>>[I:2][C:3]1[CH:11]=[N:10][CH:9]=[CH:8][C:4]=1[CH2:5][OH:6] |f:0.1|

Inputs

Step One
Name
3-iodo-isonicotinic acid hydrochloride
Quantity
522 mg
Type
reactant
Smiles
Cl.IC1=C(C(=O)O)C=CN=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1CO)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
IC=1C=NC=CC1CO
Measurements
Type Value Analysis
AMOUNT: MASS 142 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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